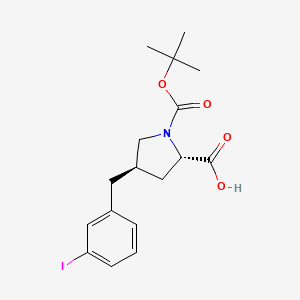

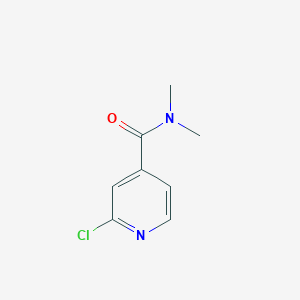

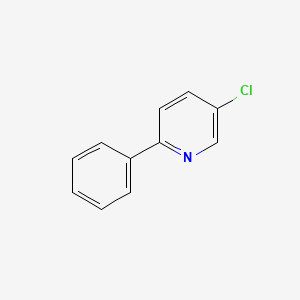

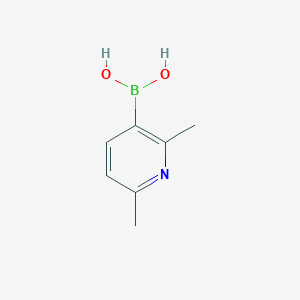

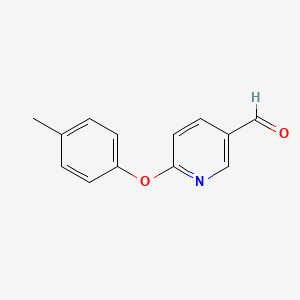

6-(4-Methylphenoxy)nicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-Methylphenoxy)nicotinaldehyde, also known as 6-Methyl-3-phenoxybenzaldehyde, is a compound with a wide range of uses in scientific research. It is a type of aldehyde, a functional group consisting of a carbonyl group (C=O) and a hydrogen atom. 6-Methyl-3-phenoxybenzaldehyde has a variety of applications due to its unique properties, including its ability to act as a substrate in various biochemical reactions and its ability to interact with proteins. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

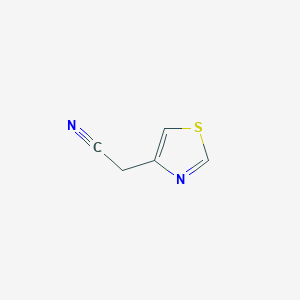

6-(4-Methylphenoxy)nicotinaldehyde serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it can react with 2-cyanoethanethioamide to produce thieno[2,3-b]pyridine derivatives, showcasing its utility in generating novel heterocyclic frameworks with potential antiviral activities (Attaby et al., 2007). Additionally, its reactions with primary amines, glycols, and 1,2-phenylenediamine have been explored to form corresponding azomethines, 1,3-dioxolanes, and 2,3-dihydrobenzylimidazoles, further illustrating its role in the synthesis of functionally diverse molecules (Shatirova & Nagieva, 2020).

Antiprotozoal Activity

Derivatives of this compound have shown significant antiprotozoal activity. For example, compounds synthesized from it have been evaluated for their efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some derivatives demonstrating potent inhibitory effects, indicating potential applications in the treatment of diseases such as sleeping sickness and malaria (Ismail et al., 2003).

Antioxidant and Antitumor Properties

The antioxidant activity of compounds derived from this compound has been explored, with studies indicating that these derivatives can exhibit significant antioxidant properties. This suggests potential applications in the development of antioxidant agents for therapeutic or cosmetic uses (Amorati et al., 2003). Moreover, some synthesized compounds have demonstrated cytostatic effects on human cancer cells, highlighting their potential as lead compounds in the development of anticancer therapies (Yan et al., 2015).

Nonlinear Optical Properties

Research has also delved into the nonlinear optical properties of hydrazones derived from this compound, revealing their potential in optical device applications such as optical limiters and switches. These findings open up avenues for their use in photonics and optoelectronics (Naseema et al., 2010).

Propiedades

IUPAC Name |

6-(4-methylphenoxy)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISORSWVBWIJDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377271 |

Source

|

| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338960-65-9 |

Source

|

| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.